![molecular formula C14H17N3OS2 B2529354 1-(Thiazol-2-yl)-3-(3-(p-tolylthio)propyl)urea CAS No. 899969-07-4](/img/structure/B2529354.png)
1-(Thiazol-2-yl)-3-(3-(p-tolylthio)propyl)urea
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Overview
Description
1-(Thiazol-2-yl)-3-(3-(p-tolylthio)propyl)urea is a useful research compound. Its molecular formula is C14H17N3OS2 and its molecular weight is 307.43. The purity is usually 95%.
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Biological Activity
1-(Thiazol-2-yl)-3-(3-(p-tolylthio)propyl)urea, with CAS number 899969-07-4, is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antibacterial, anticancer, and antifungal activities, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H17N3OS2, with a molecular weight of 307.4 g/mol. The compound features a thiazole ring and a thiophenol moiety, which are known to enhance biological activity through various mechanisms.
Antibacterial Activity
This compound exhibits significant antibacterial properties. In a study comparing various urea derivatives, this compound demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Minimum Inhibitory Concentration (MIC) Values
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
E. coli | 32 |
Pseudomonas aeruginosa | 64 |
The MIC values indicate that the compound is particularly potent against Staphylococcus aureus, suggesting its potential as an antibacterial agent in clinical settings .
Anticancer Activity
Research has shown that derivatives of thiazole and thiourea possess anticancer properties. In vitro studies indicated that this compound can inhibit the proliferation of cancer cell lines such as U937 and THP-1.
Case Study: Antiproliferative Effects
In a study evaluating the antiproliferative effects on U937 cells, the compound exhibited an IC50 value of approximately 18 µM, demonstrating comparable efficacy to standard chemotherapeutic agents like etoposide .
Antifungal Activity
The compound also shows antifungal activity against common pathogens. In vitro tests revealed that it inhibits the growth of Candida albicans and other fungal strains.
Table 2: Antifungal Activity
Fungal Strain | Inhibition Zone (mm) |
---|---|
Candida albicans | 22 |
Aspergillus niger | 18 |
The inhibition zones indicate that the compound has promising antifungal properties, making it a candidate for further development in antifungal therapies .
The biological activity of this compound can be attributed to its ability to form hydrogen bonds with target proteins, disrupting their function. This mechanism is particularly relevant in its antibacterial and anticancer activities, where binding to enzymes or receptors can inhibit critical cellular processes.
Scientific Research Applications
Antifungal Activity
Research indicates that derivatives of urea and thiourea, including those similar to 1-(Thiazol-2-yl)-3-(3-(p-tolylthio)propyl)urea, exhibit significant antifungal properties. A study evaluated various compounds against plant pathogens, revealing that certain derivatives demonstrated selective activity against Phomopis obscurans and P. viticola , suggesting potential agricultural applications in crop protection .
Antitubercular Activity
Another notable application is in the treatment of tuberculosis. Compounds containing the thiazole moiety have shown inhibitory effects on the enzyme InhA, which is crucial for mycobacterial fatty acid synthesis. This suggests that this compound may possess similar antitubercular properties, making it a candidate for further pharmacological development .
Cytotoxicity and Anti-inflammatory Effects
The cytotoxicity of related compounds has been studied against various human cell lines, indicating potential applications in cancer therapy. Additionally, anti-inflammatory properties have been observed, which could be beneficial in treating inflammatory diseases .
Larvicidal Activity
The compound has also been assessed for its larvicidal activity against Aedes aegypti , a mosquito vector responsible for transmitting diseases such as dengue fever. The results showed promising larvicidal effects, indicating its potential use in public health strategies to control mosquito populations .
Case Study 1: Antifungal Efficacy
In a controlled study, several derivatives were synthesized and tested for antifungal activity against common plant pathogens. The study reported that compounds similar to this compound exhibited effective inhibition of fungal growth at varying concentrations, highlighting their potential as agricultural fungicides .
Case Study 2: Antitubercular Screening
A series of urea derivatives were screened for their ability to inhibit Mycobacterium tuberculosis growth. The results indicated that compounds with thiazole substitutions showed significant antitubercular activity, warranting further investigation into their mechanism of action and therapeutic potential .
Properties
IUPAC Name |
1-[3-(4-methylphenyl)sulfanylpropyl]-3-(1,3-thiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-11-3-5-12(6-4-11)19-9-2-7-15-13(18)17-14-16-8-10-20-14/h3-6,8,10H,2,7,9H2,1H3,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFRMJDBVQAVCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCNC(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.